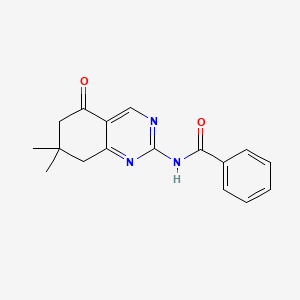

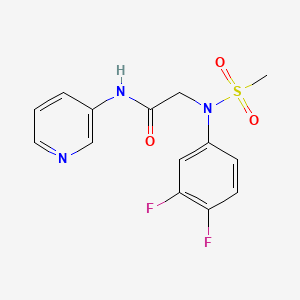

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves reactions of anthranilamide with various reagents. For example, anthranilamide reacts with isocyanates to produce dihydro-oxazolo[2,3-b]quinazolin-5-ones and dihydro-[1,3]oxazino[2,3-b]quinazolin-6-ones through a process that may involve intermediate steps or direct cyclization under specific conditions (Chern et al., 1988). Similarly, reactions of anthranilamides with levulinic acids have been developed to synthesize tetrahydropyrrolo[2,1-b]quinazoline derivatives (Yamato & Takeuchi, 1982).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is key to understanding their reactivity and potential applications. For instance, nickel complexes bearing quinazolinone derivatives exhibit specific catalytic activities due to their molecular structure, which has been elucidated through spectroscopic analyses and X-ray diffraction (Wang, Shen, & Sun, 2009).

Chemical Reactions and Properties

Quinazolinone derivatives participate in various chemical reactions, contributing to their diverse chemical properties. Reactions such as carbonylation and cyclization of related compounds have been studied to understand the synthesis pathways and potential for generating novel compounds (Usifoh & Okunrobo, 2009). Additionally, the reactivity of these derivatives in the presence of different reagents and conditions has been a subject of interest for synthesizing anticancer agents and other biologically active compounds (Alafeefy et al., 2015).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Studies involving X-ray crystallography and spectroscopic methods provide insights into the physical characteristics of these compounds, which influence their chemical reactivity and potential use in various fields (Costa et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming diverse derivatives, are crucial for the application of quinazolinone derivatives in medicinal chemistry and materials science. For example, the ability of these compounds to undergo nucleophilic addition reactions has been explored for synthesizing novel anticancer agents (El-hashash et al., 2018).

Applications De Recherche Scientifique

Antiviral Activities

Quinazolinone derivatives have been recognized for their potential antiviral properties. A study by Selvam et al. (2007) synthesized novel quinazolin-4(3H)-ones using a microwave technique and evaluated their antiviral activity against various viruses including influenza A and severe acute respiratory syndrome coronavirus. The study identified compounds with significant inhibitory effects on viral replication, emphasizing the potential of quinazolinone derivatives as antiviral agents (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Anticancer Activities

Quinazolinone-based compounds have also shown promising anticancer activities. Bavetsias et al. (2002) designed water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, to improve its solubility and efficacy. These analogues demonstrated enhanced cytotoxicity and retained the unique biochemical characteristics of CB30865, making them potential candidates for cancer therapy (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).

Mécanisme D'action

Mode of Action

It is synthesized by the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . The reaction mechanism was proposed based on ab initio quantum-chemical calculations .

Biochemical Pathways

The compound is part of a class of compounds known for their potential biological activity .

Propriétés

IUPAC Name |

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-17(2)8-13-12(14(21)9-17)10-18-16(19-13)20-15(22)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAKVQPLMWYOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)

![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)

![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)